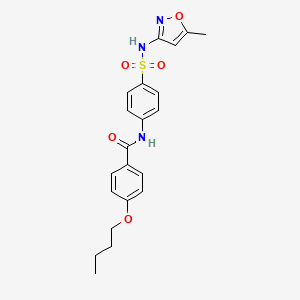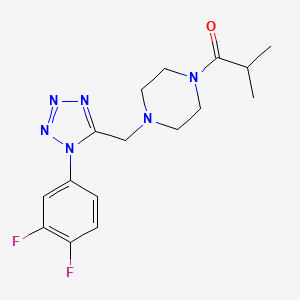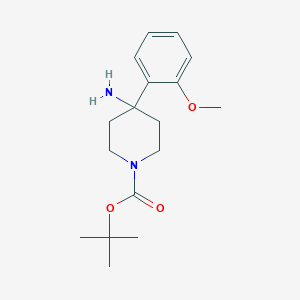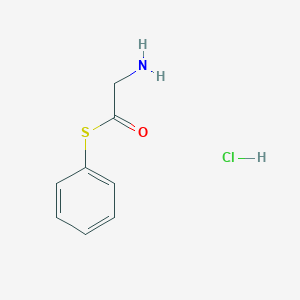
1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of aminophenyl and propanone. Aminophenyl compounds are aromatic compounds with an amino group attached, and they are often used in the synthesis of dyes, pharmaceuticals, and other complex organic molecules . Propanone, also known as acetone, is a simple ketone and is often used as a solvent .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, aminophenyl compounds can be synthesized through various methods, including the reduction of nitro compounds .Chemical Reactions Analysis
Aminophenyl compounds can participate in various chemical reactions, particularly those involving the amino group. They can act as nucleophiles in reactions, and can also undergo diazotization reactions .Scientific Research Applications
Synthesis and Antitumor Activity
1-(4-Methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides, related to 1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride, have been synthesized and tested for antitumor activity. These compounds are tertiary aminoalkanols, converted into hydrochlorides and evaluated for their potential as antitumor agents (Isakhanyan et al., 2016).
Uterine Relaxant Activity
Substituted p-hydroxyphenylethanolamines, which can be structurally related to this compound, were synthesized and evaluated for their uterine relaxant activity. These compounds showed potent in vitro and in vivo activity in relaxing the uterus, and their cyclic AMP releasing potential was assessed (Viswanathan & Chaudhari, 2006).
Immunosuppressive Activity
2-Substituted 2-aminopropane-1,3-diols, akin to this compound, were synthesized and evaluated for their immunosuppressive effects. These compounds showed promising results in reducing lymphocyte count and prolonging skin allograft survival in rats, indicating their potential as immunosuppressive drugs (Kiuchi et al., 2000).
Antioxidant and Membrane Stabilizing Properties
Hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols were studied for their antioxidant and membrane-stabilizing properties. These compounds showed weak antioxidant properties but exhibited significant anti-hemolytic effects, suggesting their potential for membrane stabilization (Malakyan et al., 2010).
Antibacterial Activity
Tertiary aminoalkanols hydrochlorides, related to this compound, were synthesized and their antibacterial activities were evaluated. Some of these compounds showed moderate antibacterial activity, indicating their potential for antibacterial applications (Isakhanyan et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-aminophenyl)-2-methylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7(2)10(12)8-4-3-5-9(11)6-8;/h3-7H,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIAYOBFGPNLFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2403546.png)
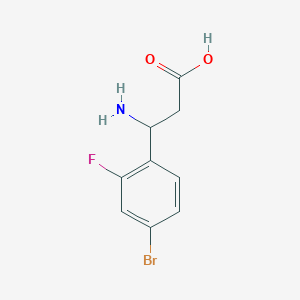
![4-[(2-Fluorophenyl)amino]oxolan-3-ol](/img/structure/B2403548.png)
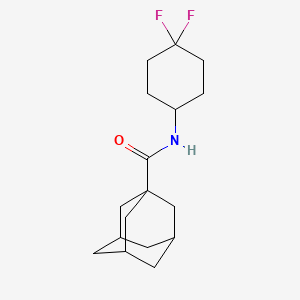
![N-[1-[(4-Chlorophenyl)methyl]cyclobutyl]prop-2-enamide](/img/structure/B2403550.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2403557.png)
![tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate](/img/structure/B2403558.png)
![2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2403559.png)
![2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2403560.png)
